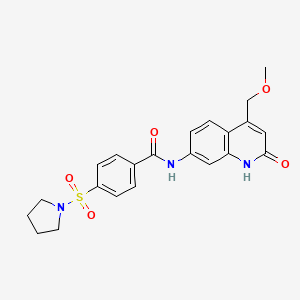

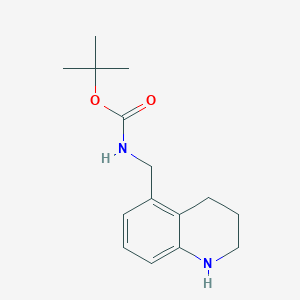

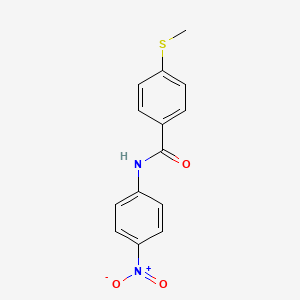

![molecular formula C26H33N3O8S2 B2417582 diethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-76-4](/img/structure/B2417582.png)

diethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “diethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” is a complex organic molecule. It contains a thieno[2,3-c]pyridine core, which is a type of heterocyclic compound . The molecule also contains a sulfonyl group attached to a benzamido group, and a dimethylmorpholino group. The exact role and properties of this compound are not clear from the available information.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The thieno[2,3-c]pyridine ring would likely contribute to the compound’s stability and possibly its reactivity . The sulfonyl, benzamido, and dimethylmorpholino groups could also influence the compound’s properties and behavior.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants used. The thieno[2,3-c]pyridine ring could potentially undergo reactions at the sulfur or nitrogen atoms . The sulfonyl, benzamido, and dimethylmorpholino groups could also participate in reactions, depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thieno[2,3-c]pyridine ring could contribute to its stability, while the sulfonyl, benzamido, and dimethylmorpholino groups could influence its solubility, reactivity, and other properties .Scientific Research Applications

Fluorescent Probe Development

A study by Lee et al. (2020) discusses the development of a fluorescent probe for the selective and facile detection of hydrogen sulfide (H2S) in serum. The probe, designed with an environment-sensitive fluorophore combined with albumin and a recognition unit for H2S, demonstrates high selectivity and sensitivity, showcasing the compound's application in biochemical detection and analysis (Lee et al., 2020).

Synthesis and Molecular Docking Studies

Research by Hassan (2014) explores the synthesis of novel heterocyclic compounds containing the sulfonamide moiety through reactions with enaminones. These compounds, designed to comply with the pharmacophore model of Cyclooxygenase-2 (COX-2) inhibitors, underwent virtual screening and molecular docking studies to evaluate their potential as COX-2 inhibitors, indicating the role of such compounds in developing therapeutic agents (Hassan, 2014).

Synthesis of Polyamide-Imides

Liaw et al. (2001) report on the synthesis of new polyamide-imides containing pendent adamantyl groups, showcasing the process of creating high-performance polymers with specific structural features. This research highlights the application of such chemical compounds in material science, particularly in developing advanced polymers with unique physical and chemical properties (Liaw et al., 2001).

Heterocyclic Synthesis via Enaminones

A study on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties by Liu et al. (2013) exemplifies the application of complex organic synthesis in creating materials with desirable properties such as solubility, thermal stability, and low dielectric constants. This research underlines the importance of such compounds in the development of high-performance materials for various industrial applications (Liu et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

diethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O8S2/c1-5-35-25(31)22-20-11-12-28(26(32)36-6-2)15-21(20)38-24(22)27-23(30)18-7-9-19(10-8-18)39(33,34)29-13-16(3)37-17(4)14-29/h7-10,16-17H,5-6,11-15H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIKFTPCOBMHGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

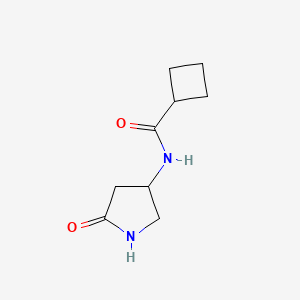

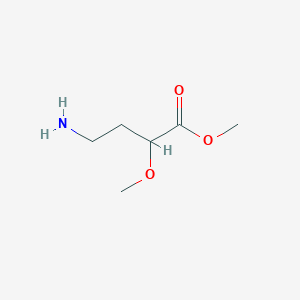

![Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate](/img/structure/B2417508.png)

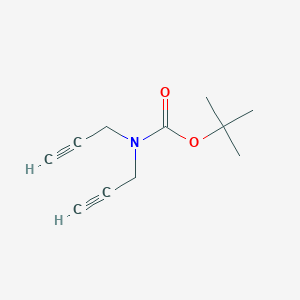

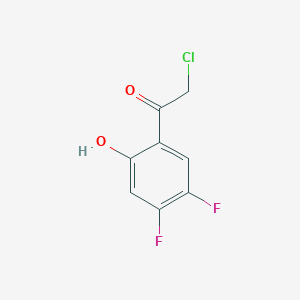

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2417509.png)

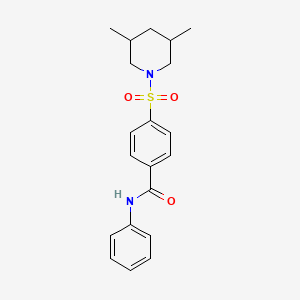

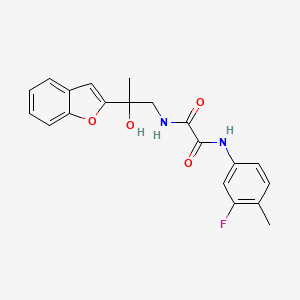

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2417516.png)

![6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2417520.png)